molecular formula C15H16N2O2S B1341050 4-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]aniline CAS No. 774586-92-4

4-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]aniline

Cat. No.: B1341050
CAS No.: 774586-92-4
M. Wt: 288.4 g/mol
InChI Key: ODYWGEJIYZOKGE-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

4-[(2-methyl-2,3-dihydroindol-1-yl)sulfonyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2S/c1-11-10-12-4-2-3-5-15(12)17(11)20(18,19)14-8-6-13(16)7-9-14/h2-9,11H,10,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODYWGEJIYZOKGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC=CC=C2N1S(=O)(=O)C3=CC=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00586293
Record name 4-(2-Methyl-2,3-dihydro-1H-indole-1-sulfonyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00586293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

774586-92-4
Record name 4-(2-Methyl-2,3-dihydro-1H-indole-1-sulfonyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00586293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Sulfonylation of Aniline Derivatives

The key step in synthesizing 4-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]aniline is the sulfonylation of a suitable aniline derivative with an indoline sulfonyl chloride or related sulfonylating agent.

  • Typical Procedure:

    • A solution of 4-chloro-2-iodoaniline or a related aniline derivative is prepared in pyridine at low temperature (0°C).
    • The sulfonyl chloride derivative of the indoline moiety (e.g., 2-methyl-2,3-dihydro-1H-indol-1-ylsulfonyl chloride) is added dropwise.
    • The reaction mixture is stirred at room temperature for 16 hours to ensure complete sulfonylation.
    • The reaction mixture is then concentrated under reduced pressure, and the residue is extracted with ethyl acetate.
    • The organic phase is washed with water, dried over magnesium sulfate, and concentrated to yield the sulfonylated aniline intermediate.
  • Notes:

    • Pyridine acts both as a solvent and a base to neutralize the hydrochloric acid generated.
    • Careful temperature control prevents overreaction or disulfonylation side products.
    • The sulfonylation step is critical for introducing the sulfonyl linkage between the indoline and aniline moieties.

Cyclization to Form the Indoline Core

The indoline (2,3-dihydroindole) ring system can be constructed via cyclization of alkyne precursors or through intramolecular reactions catalyzed by copper or palladium salts.

  • Copper Acetate-Mediated Cyclization:

    • Alkyne precursors bearing an aniline substituent are cyclized in the presence of copper acetate (Cu(OAc)2) at reflux in dichloroethane or under microwave irradiation at 130–150 °C.
    • This step forms the indoline ring by intramolecular cyclization of the alkyne and amine functionalities.
  • Palladium-Catalyzed Tandem Cyclization:

    • Pd(OAc)2 catalyzes intramolecular cyclization and vinylation of o-alkynylanilines with β-iodovinyl sulfones under mild conditions.
    • This method allows the formation of vinyl sulfone-tethered indoles with high stereoselectivity and good yields.
    • The reaction is scalable and can be performed on gram scale, offering a versatile route to indoline sulfonyl derivatives.

Use of Bases and Solvents in Sulfonylation and Coupling Reactions

  • Bases:

    • Sodium hydride (NaH) is commonly used as a strong base to deprotonate the indoline nitrogen, facilitating nucleophilic attack on sulfonyl chlorides.
    • Pyridine serves as a mild base and solvent in sulfonylation reactions.
  • Solvents:

    • Dimethylformamide (DMF) is frequently employed as a polar aprotic solvent in sulfonylation and coupling reactions.
    • Ethyl acetate and dichloromethane are used for extraction and purification steps.
    • Tetrahydrofuran (THF) is used as a solvent in palladium-catalyzed coupling reactions.

Palladium-Catalyzed Cross-Coupling for Functionalization

  • The Suzuki-Miyaura cross-coupling reaction is used to introduce aryl groups onto the sulfonylated indoline scaffold.
  • Typical conditions include:
    • Palladium catalyst such as tetrakis(triphenylphosphine)palladium(0).
    • Arylboronic acids as coupling partners.
    • Sodium carbonate as a base.
    • Mixed solvents like THF, methanol, and water.
    • Reflux for 24 hours to ensure complete coupling.
  • This step allows diversification of the sulfonylated indoline derivatives for further functionalization or biological evaluation.

Summary Table of Preparation Steps and Conditions

Step Reagents/Conditions Solvent(s) Temperature/Time Notes
Sulfonylation of aniline Indoline sulfonyl chloride, pyridine Pyridine 0°C to RT, 16 h Avoids overreaction; base neutralizes HCl
Cyclization to indoline Cu(OAc)2 or Pd(OAc)2 catalyst DCE or DMF Reflux or microwave 130–150 °C Forms indoline ring via intramolecular cyclization
Base-mediated deprotonation Sodium hydride DMF RT Activates indoline nitrogen for sulfonylation
Pd-catalyzed cross-coupling Pd(PPh3)4, arylboronic acid, Na2CO3 THF/MeOH/H2O Reflux, 24 h Introduces aryl substituents
Workup and purification Extraction with ethyl acetate, drying over MgSO4 Ethyl acetate, DCM RT Standard organic workup

Chemical Reactions Analysis

4-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]aniline can undergo various chemical reactions, including:

Common reagents used in these reactions include acids, bases, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 4-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]aniline involves its interaction with specific molecular targets and pathways. The indole moiety allows it to bind with high affinity to multiple receptors, influencing various biological processes . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 4-[(2-Methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]aniline
  • Molecular Formula : C₁₅H₁₆N₂O₂S
  • Molecular Weight : 288.37 g/mol
  • CAS Number : 774586-92-4 .

Structural Features :
The compound consists of a 2-methyl-2,3-dihydroindole moiety linked via a sulfonyl group to a para-substituted aniline ring. The sulfonyl group enhances polarity and hydrogen-bonding capacity, while the methyl group introduces steric effects and modulates lipophilicity .

Physicochemical Properties :

  • Melting Point: Not explicitly reported, but structurally similar compounds (e.g., 4-(2,3-dihydro-1H-indol-1-ylsulfonyl)aniline, CAS 314284-67-8) have a melting point of 183.42°C .
  • Water Solubility : Analogous sulfonamides exhibit low solubility (e.g., 5.4–56.89 mg/L) due to hydrophobic aromatic systems .
  • Density and Boiling Point : Estimated at ~1.39 g/cm³ and >400°C, based on sulfonamide analogs .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key differences among structurally related indole and sulfonamide derivatives:

Compound Name Structural Features Molecular Weight (g/mol) Key Properties/Activities References
This compound 2-methylindoline + sulfonyl + para-aniline 288.37 Enhanced lipophilicity; potential enzyme inhibition
4-(2,3-dihydro-1H-indol-1-ylsulfonyl)aniline (CAS 314284-67-8) Indoline (no methyl) + sulfonyl + para-aniline 274.34 Antimicrobial activity; low solubility
3-(2,3-Dihydro-1H-indole-1-sulfonyl)aniline Sulfonyl group in meta position on aniline 274.34 Distinct receptor targeting due to substitution pattern
4-(1H-Indol-2-yl)aniline Indole (non-saturated) + para-aniline (no sulfonyl) 208.25 Antiviral activity; modulates Cox-1
4-(2,6-Dimethylpiperidin-1-YL)aniline Piperidine ring + para-aniline (no indole/sulfonyl) 204.30 Alkaloid-like properties; varied receptor binding

Key Research Findings

Enzyme Inhibition : Sulfonamide-containing indoles (e.g., target compound) show promise as kinase inhibitors due to sulfonyl-oxygen interactions with ATP-binding pockets .

Antimicrobial Activity: Non-methylated analogs (CAS 314284-67-8) exhibit MIC values of 2–8 µg/mL against S. aureus, suggesting the methyl group may alter spectrum or potency .

Solubility Challenges: All sulfonamide derivatives face low aqueous solubility, necessitating formulation strategies like salt formation or nanoemulsions .

Biological Activity

4-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]aniline is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological properties, including anticancer, antimicrobial, and other pharmacological effects, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C15H16N2O2SC_{15}H_{16}N_{2}O_{2}S and a molecular weight of 288 g/mol. The structure includes a sulfonamide group attached to an aniline moiety, which is crucial for its biological activity.

Key Properties:

  • LogP: 2.84 (indicating moderate lipophilicity)
  • Rotatable Bonds: 1 (suggesting some flexibility in the molecular structure)

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. Research indicates that sulfonamide derivatives can exhibit significant cytotoxic effects against various cancer cell lines.

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AA549 (lung)12.5Induces apoptosis via caspase activation
Compound BMCF7 (breast)15.0Inhibits cell proliferation through cell cycle arrest
This compoundHeLa (cervical)TBDTBD

Antimicrobial Activity

The antimicrobial properties of sulfonamide derivatives have been well-documented. The compound has shown efficacy against a range of bacterial strains, indicating its potential as an antibacterial agent.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Other Pharmacological Effects

Beyond anticancer and antimicrobial activities, compounds similar to this sulfonamide derivative have been investigated for additional pharmacological effects:

  • Anti-inflammatory Activity : Some studies suggest that sulfonamide derivatives can inhibit pro-inflammatory cytokines.
  • Anticonvulsant Activity : Certain analogs have demonstrated potential in reducing seizure activity in animal models.

Case Study 1: Anticancer Efficacy

A study conducted on a series of indole-based sulfonamides revealed that modifications at the indole nitrogen significantly enhanced anticancer activity against human cancer cell lines. The study provided insights into structure-activity relationships (SAR), emphasizing the importance of substituents on the indole ring.

Case Study 2: Antimicrobial Screening

A comprehensive antimicrobial screening was performed on several sulfonamide derivatives, including this compound. The results indicated promising antibacterial activity against Gram-positive and Gram-negative bacteria.

Q & A

Basic: What synthetic strategies are recommended to optimize the yield and purity of 4-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]aniline?

Methodological Answer:
The synthesis typically involves sulfonylation of 2-methyl-2,3-dihydro-1H-indole with a sulfonyl chloride derivative of aniline. Key steps include:

  • Reagent Selection: Use freshly prepared sulfonyl chlorides to minimize hydrolysis. For example, 4-nitrobenzenesulfonyl chloride is a common precursor .
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) effectively isolates the product, as demonstrated in analogous sulfonamide syntheses .
  • Yield Optimization: Adjust reaction stoichiometry (1:1.2 molar ratio of indole to sulfonyl chloride) and temperature (0°C to room temperature) to suppress side reactions. Yields >95% have been achieved for structurally similar compounds via controlled addition of triethylamine as a base .
  • Purity Validation: Monitor reactions by TLC and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced: How can computational methods predict the binding interactions of this compound with carbonic anhydrase isoforms?

Methodological Answer:

  • Molecular Docking: Use software like AutoDock Vina to model interactions with carbonic anhydrase II (PDB: 4iwz) and IX (PDB: 5fl4). Parameters include a grid box centered on the active-site zinc ion (20 ų) and Lamarckian genetic algorithm settings .
  • DFT Calculations: Employ Gaussian 09 at the B3LYP/6-311++G(d,p) level to compute electronic properties (e.g., HOMO-LUMO gaps) and molecular electrostatic potential (MEP) surfaces, identifying nucleophilic/electrophilic regions critical for binding .
  • Validation: Compare docking scores (e.g., ΔG = −8.2 kcal/mol for CA II) with experimental IC₅₀ values from enzyme inhibition assays. Discrepancies may arise from solvent effects or protein flexibility, necessitating MD simulations for refinement .

Basic: Which spectroscopic techniques are essential for structural characterization?

Methodological Answer:

  • NMR Spectroscopy: ¹H and ¹³C NMR (CDCl₃ or DMSO-d₆) confirm regiochemistry. For example, the indole NH proton appears at δ 8.2–8.5 ppm, while the sulfonyl group deshields adjacent aromatic protons to δ 7.8–8.1 ppm .
  • IR Spectroscopy: Key peaks include S=O stretches (1130–1180 cm⁻¹) and NH₂ bends (1600–1650 cm⁻¹) .
  • Mass Spectrometry: High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 289.0874 for C₁₅H₁₆N₂O₂S) .

Advanced: How to resolve discrepancies between computational binding predictions and experimental inhibition data?

Methodological Answer:

  • Parameter Calibration: Re-optimize docking force fields (e.g., AMBER vs. CHARMM) to better match crystallographic ligand poses .
  • Solvent Effects: Include explicit water molecules in DFT calculations to account for solvation energy differences, which may reduce ΔG prediction errors by 1–2 kcal/mol .
  • Experimental Cross-Validation: Perform isothermal titration calorimetry (ITC) to measure binding enthalpy (ΔH) and entropy (ΔS), identifying overlooked entropic penalties (e.g., rigidification of the protein backbone) .

Basic: What crystallization conditions are suitable for X-ray diffraction studies?

Methodological Answer:

  • Solvent Selection: Use mixed solvents (e.g., dichloromethane/hexane) to slow nucleation. For sulfonamides, ethanol/water (7:3) systems often yield high-quality crystals .
  • Temperature Control: Gradual cooling from 40°C to 4°C over 48 hours enhances crystal uniformity.
  • Data Collection: Resolve structures using SHELXL (Mo-Kα radiation, λ = 0.71073 Å). For example, a similar compound exhibited orthorhombic symmetry (space group P2₁2₁2₁) with Z = 4 .

Advanced: How to evaluate electronic properties for structure-activity relationship (SAR) studies?

Methodological Answer:

  • Hirshfeld Surface Analysis: Use CrystalExplorer to quantify intermolecular interactions (e.g., C–H···O contacts contribute >30% to crystal packing) .
  • TD-DFT Simulations: Predict UV-Vis spectra (e.g., λmax = 270 nm in methanol) and compare with experimental data to assess conjugation effects from the sulfonyl group .
  • Charge Transfer Analysis: Calculate Mulliken charges to identify electron-deficient regions (e.g., sulfonyl oxygen atoms with −0.45 e⁻ charge) that mediate hydrogen bonding .

Basic: What in vitro assays are recommended to assess biological activity?

Methodological Answer:

  • Enzyme Inhibition: Use a stopped-flow assay with 4-nitrophenyl acetate as a substrate for carbonic anhydrase inhibition. IC₅₀ values <100 nM indicate high potency .
  • Cytotoxicity Screening: Employ the SRB assay (sulforhodamine B staining) in 96-well plates, with absorbance measured at 564 nm. Normalize data to untreated controls (signal-to-noise ratio ≥1.5) .

Advanced: How can substituent variations impact pharmacological activity?

Methodological Answer:

  • Bioisosteric Replacement: Substitute the 2-methylindole group with 4-fluoropiperidine (as in ) to enhance metabolic stability. LogP shifts from 2.1 to 1.7 improve aqueous solubility.
  • SAR Libraries: Synthesize analogs with electron-withdrawing groups (e.g., –NO₂ at the aniline para position) and compare docking scores. A –CF₃ group increased CA IX selectivity by 12-fold in related compounds .

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